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Compound of Interest

Compound Name: Elsovaptan

Cat. No.: B15602648 Get Quote

This guide provides a detailed comparative analysis of two vasopressin V1a receptor

antagonists, Elsovaptan and Balovaptan. The information is intended for researchers,

scientists, and drug development professionals interested in the therapeutic potential of

modulating the vasopressin system. While extensive clinical data is available for Balovaptan,

public information on Elsovaptan is currently limited, restricting a direct head-to-head

comparison based on experimental results. This document therefore presents a comprehensive

overview of Balovaptan, alongside the currently available information for Elsovaptan, to serve

as a valuable resource for the scientific community.

Introduction to V1a Receptor Antagonism
Vasopressin, a neuropeptide primarily known for its role in regulating water balance and blood

pressure, also plays a crucial role in complex social behaviors through its interaction with

various receptors in the brain. The vasopressin V1a receptor (V1aR) has emerged as a key

target for therapeutic intervention in conditions characterized by social deficits, such as autism

spectrum disorder (ASD). Antagonism of the V1aR is hypothesized to modulate neural circuits

involved in social recognition, communication, and bonding. Both Elsovaptan and Balovaptan

are selective antagonists of the V1a receptor, representing a promising avenue for the

development of novel therapeutics.
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Elsovaptan is a potent and selective vasopressin V1a receptor antagonist.[1] Publicly

available information on Elsovaptan is scarce. It has been identified as a potential candidate

for research in Alzheimer's disease.[2] However, to date, no preclinical or clinical trial data on

its pharmacokinetics, pharmacodynamics, safety, or efficacy have been published in peer-

reviewed journals or presented at major scientific conferences. Its chemical formula is

C19H20ClN5O2 and its molecular weight is 385.85 g/mol .[3]

Balovaptan: A Clinically Investigated V1a Receptor
Antagonist
Balovaptan (also known as RG7314) is a selective, orally available, and brain-penetrant

vasopressin V1a receptor antagonist that has been investigated for the treatment of social

communication deficits in individuals with Autism Spectrum Disorder (ASD).[4][5] It received

Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for this

indication based on initial clinical findings.[4]

Mechanism of Action
Balovaptan functions by competitively blocking the binding of vasopressin to the V1a receptor.

This receptor is a G-protein coupled receptor (GPCR) that, upon activation by vasopressin,

couples to Gαq/11 proteins. This coupling initiates a signaling cascade through the activation of

phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG

activates protein kinase C (PKC). By inhibiting this pathway, Balovaptan is thought to modulate

the activity of neural circuits implicated in social behavior.
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Caption: V1a Receptor Signaling Pathway and Balovaptan's Mechanism of Action.

Clinical Development of Balovaptan
Balovaptan has been evaluated in several clinical trials, most notably the Phase II VANILLA

and aV1ation studies in adults and children/adolescents with ASD, respectively.

Experimental Protocols
The VANILLA study was a Phase II, multicenter, randomized, double-blind, placebo-controlled

trial designed to evaluate the efficacy and safety of Balovaptan in adult males with moderate to

severe ASD.[6][7]

Participants: 223 adult males with a diagnosis of ASD and an IQ ≥70.[6]

Intervention: Participants were randomized to receive daily oral doses of Balovaptan (1.5

mg, 4 mg, or 10 mg) or placebo for 12 weeks.[6]

Primary Efficacy Endpoint: Change from baseline in the Social Responsiveness Scale, 2nd

Edition (SRS-2) total score at week 12.[6]

Secondary Efficacy Endpoint: Change from baseline in the Vineland™-II Adaptive Behavior

Scales, Two-Domain Composite Score (communication and socialization domains) at week

12.[6]

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and

electrocardiograms (ECGs).
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Caption: Experimental Workflow of the VANILLA Study.

The aV1ation study was a Phase II, multicenter, randomized, double-blind, placebo-controlled

trial evaluating the efficacy and safety of Balovaptan in children and adolescents with ASD.[8]

[9]

Participants: 339 children and adolescents (aged 5-17 years) with a diagnosis of ASD and an

IQ ≥70.[8]

Intervention: Participants were randomized to receive daily oral doses of age-adjusted

Balovaptan (equivalent to adult doses of 4 mg or 10 mg) or placebo for 24 weeks.[8] The 4

mg arm was discontinued during the trial.[8]

Primary Efficacy Endpoint: Change from baseline in the Vineland™-II Adaptive Behavior

Scales, Two-Domain Composite Score at week 24.[9]
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Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and

ECGs.[8]
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Caption: Experimental Workflow of the aV1ation Study.

Data Presentation
Pharmacokinetics of Balovaptan
Pharmacokinetic parameters of Balovaptan were assessed in Phase I studies involving healthy

adult volunteers.
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Parameter Value Study Population

Oral Bioavailability ~100% Healthy Adults

Time to Steady State ~7 days (once-daily dosing) Healthy Adults

Steady-State Tmax 3-4 hours Healthy Adults

Half-life (t1/2) 45-47 hours (at steady state) Healthy Adults

Metabolism Primarily by CYP3A4 In vitro data

Food Effect
Not significantly affected by

food
Healthy Adults

Data sourced from a population pharmacokinetics model analysis.

Efficacy of Balovaptan in ASD
Endpoint Placebo (n=75)

Balovaptan 1.5
mg (n=32)

Balovaptan 4
mg (n=77)

Balovaptan 10
mg (n=39)

Change in SRS-

2 Total Score

(Primary)

No statistically

significant

difference

compared to

Balovaptan

- - -

Change in

Vineland-II

Composite Score

(Secondary)

- -

Dose-dependent

and clinically

meaningful

improvements

observed

Dose-dependent

and clinically

meaningful

improvements

observed

Source: Bolognani et al., Science Translational Medicine, 2019.[6]
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Endpoint Placebo (n=81)
Balovaptan 10 mg
equiv. (n=86)

p-value

Change in Vineland-II

2DC Score (Primary)
-

No statistically

significant difference
0.91

Source: Hollander et al., JAMA Psychiatry, 2022.[8][9]

Safety and Tolerability of Balovaptan
Adverse Event Placebo (n=75)

Balovaptan 1.5
mg (n=32)

Balovaptan 4
mg (n=77)

Balovaptan 10
mg (n=39)

Any Adverse

Event
64.0% 78.1% 66.2% 66.7%

Headache 21.3% 12.5% 13.0% 12.8%

Anxiety 8.0% 6.3% 0% 10.3%

Fatigue 6.7% 6.3% 1.3% 10.3%

Upper

Respiratory Tract

Infection

5.3% 3.1% 9.1% 5.1%

Irritability 5.3% 3.1% 9.1% 5.1%

Source: Silva et al., Insights in Biomedical Research, 2020.[5][10]

Event Placebo (n=81)
Balovaptan 10 mg equiv.
(n=86)

Any Adverse Event 75.3% 76.7%

Serious Adverse Events 4.9% 1.2%

Source: Hollander et al., JAMA Psychiatry, 2022.[8][9]
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The available data provide a comprehensive, albeit complex, picture of Balovaptan's potential

as a therapeutic agent for ASD. While the VANILLA study in adults showed promising signals of

efficacy on a secondary endpoint, the primary endpoint was not met.[6] The subsequent

aV1ation study in a pediatric population did not demonstrate a significant improvement in the

primary outcome measure.[8][9] Across all studies, Balovaptan was generally well-tolerated.

In stark contrast, the public domain lacks any substantive data on Elsovaptan. While it is

identified as a selective V1a receptor antagonist, its therapeutic potential, safety, and

pharmacokinetic profile remain unknown.

For researchers in this field, the Balovaptan clinical development program offers valuable

insights into the challenges of trial design and endpoint selection in ASD. The discrepancy in

findings between the adult and pediatric studies highlights the complexities of targeting social

communication deficits across different developmental stages.

Future research should focus on:

The publication of preclinical and any early clinical data for Elsovaptan to allow for a

meaningful comparison with other V1a receptor antagonists.

Further analysis of the Balovaptan clinical trial data to identify potential subgroups of

responders.

The development of more objective and sensitive outcome measures for social

communication in ASD clinical trials.

In conclusion, while both Elsovaptan and Balovaptan target the same promising

pharmacological pathway, the current evidence base is heavily skewed towards Balovaptan. A

true comparative analysis awaits the disclosure of experimental data for Elsovaptan.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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